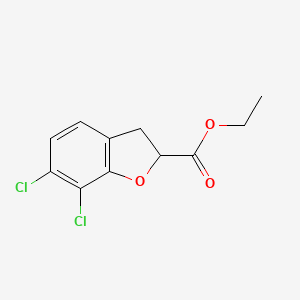![molecular formula C12H12N2O2 B8627518 1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one](/img/structure/B8627518.png)
1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one typically involves the condensation of 4-hydroxymethylbenzaldehyde with 3-methylpyrazin-2-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(4-Carboxyphenyl)-3-methyl-1H-pyrazin-2-one.
Reduction: 1-(4-Hydroxymethyl-phenyl)-3-methyl-1H-pyrazin-2-ol.
Substitution: 1-(4-Nitrophenyl)-3-methyl-1H-pyrazin-2-one or 1-(4-Halophenyl)-3-methyl-1H-pyrazin-2-one.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase, which is involved in melanin production.
Medicine: Explored for its potential anti-melanogenic activity, making it a candidate for skin-whitening agents and treatments for hyperpigmentation disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through the formation of a stable complex with the copper ions present in the enzyme’s active site, thereby blocking its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one: Known for its potential anti-melanogenic activity.
1-(4-Hydroxymethyl-phenyl)guanidine: Another compound with a hydroxymethylphenyl group, studied for its biological activity.
2,5-Diphenyl-1,3-oxazoline: A heterocyclic compound with applications in acaricidal activity.
Uniqueness
This compound stands out due to its specific pyrazinone core, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-9-12(16)14(7-6-13-9)11-4-2-10(8-15)3-5-11/h2-7,15H,8H2,1H3 |
InChI Key |
YDLKYKNXRPSJHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN(C1=O)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B8627474.png)







